molecular formula C4H6ClNO3 B556875 (S)-Isoserine CAS No. 632-13-3

(S)-Isoserine

Cat. No. B556875
CAS RN: 632-13-3
M. Wt: 105,1 g/mole
InChI Key: DLDTUYIGYMNERN-UHFFFAOYSA-N
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Description

This would typically include the compound’s chemical formula, molecular weight, and structural formula. The compound’s classification and its role or significance in biological or chemical processes would also be discussed.



Synthesis Analysis

This section would detail the methods and processes used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products formed.



Physical And Chemical Properties Analysis

This would include the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, redox potential, and reactivity).


Scientific Research Applications

  • Taxoid Anticancer Agents : Isoserines serve as essential building blocks for biologically and medicinally important molecules like Taxol (paclitaxel) and Taxotère (docetaxel), which are vital in cancer chemotherapy. Advances in isoserine chemistry have led to the development of second-generation taxoid anticancer agents with exceptional activities against drug-resistant cancer cells (Ojima, Lin, & Wang, 1999).

  • Synthesis of β-Trifluoromethyl-Substituted Isoserine : Methods have been developed for constructing β-trifluoromethyl-substituted isoserine, leading to the formation of fluorinated isoserines and related compounds. This demonstrates the versatility of isoserine in synthesizing various structurally diverse compounds (Uneyama, Hao, & Amii, 1998).

  • Enzymatic Reaction Mechanisms : Many isoserines are potent enzyme inhibitors. Their study contributes to understanding enzymatic reaction mechanisms, which is crucial in the design of pharmaceutical drugs (Ojima, Lin, & Wang, 1999).

  • Inhibitors of Aminopeptidase N : Certain L-isoserine derivatives have been synthesized and evaluated for their ability to inhibit aminopeptidase N (APN)/CD13, showing significant enzyme inhibition and antiproliferative activity against human cancer cell lines (Yang et al., 2012).

  • Pharmacological Applications : Isoserines have been utilized in creating drug intermediates, such as N-(Anthrancen-9-ylmethyl) isoserines, through multicomponent reactions. These intermediates have applications in the synthesis of anticancer agents (Li et al., 2022).

  • Neurological Research : (S)-Isoserine has been identified as a selective substrate for the GAT3 transporter, and its administration has shown potential in increasing functional recovery after ischemic stroke in mice (Lie et al., 2017).

Safety And Hazards

This section would detail any risks associated with handling or exposure to the compound, including toxicity data and recommended safety precautions.


Future Directions

This would discuss potential areas for further research, such as new synthetic methods, applications, or investigations into the compound’s properties or behavior.


properties

IUPAC Name

(2S)-3-amino-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYNFMYTOJXKLE-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426449
Record name (S)-Isoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Isoserine

CAS RN

632-13-3
Record name L-Isoserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Isoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3-Amino-2-hydroxy-propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Glycine (1.5 g, 20 mmol) was dissolved in 2N NaOH (25 ml, 50 mmol) and ether (20 ml) was added. Chloroacetyl chloride (2.26 g) dissolved in Et2O (20 ml) was added dropwise at 0° C. The mixture was stirred at 0° for 30 minutes and at room temperature 1 hour. The layers were separated and the water layer was washed with Et2O (2×20 ml). The water layer was then acidified to pH 2 with concentrated HCl and the product was extracted into EtOAc (3×50 ml). The combined EtOAc extracts were washed with brine, dried (MgSO4), and freed of solvent in vacuo to give title acid compound as a solid (2.56 g, 84%) which was used without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
K Burger, E Windeisen, R Pires - The Journal of Organic …, 1995 - ACS Publications
A new efficient synthesis of (S)-isoserine derivatives from (S)-malic acid using hexafluoroacetone as protecting and activating reagent isdescribed. Via this route (S)-isoserine is …
Number of citations: 35 pubs.acs.org
M Díaz, RM Ortuño - Tetrahedron: asymmetry, 1996 - Elsevier
Optically pure isoserine derivatives with a chiral polyfunctional bicyclo[3.1.0]hexyl substituent at the α-carboxyl position were synthesized from a common cyclopentene precursor …
Number of citations: 16 www.sciencedirect.com
A Solladie-Cavallo, N Khiar - Tetrahedron letters, 1988 - Elsevier
Enantioselective synthesis of optically pure s-isoserine - ScienceDirect … Enantioselective synthesis of optically pure s-isoserine … KF-promoted addition of nitromethane on (−)-8-phenylmenthyl …
Number of citations: 40 www.sciencedirect.com
T Miyazawa, E Akita, T Ito - Agricultural and Biological Chemistry, 1976 - Taylor & Francis
Agl'. BioI. Chern., 40 (8), 1651~ 1652, 1976 yield (83%). The synthetic route from L-{1-malamidic acid (II) to (S)-isoserine (III) was already reported by Freudenberg5) using the Hofmann …
Number of citations: 19 www.tandfonline.com
Y Lu, C Miet, N Kunesch, JE Poisson - Tetrahedron: Asymmetry, 1991 - Elsevier
A Simple Total Synthesis of (S)-Isoserine Page 1 Telrahedron:Asymwy Vol. 2. No. 9. pp. 871472. 1991 09574166,9153.00+.00 Printed III Great Britain Pergamon Press plc A Simple …
Number of citations: 15 www.sciencedirect.com
R Andruszkiewicz, M Wyszogrodzka - Synlett, 2002 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 10 www.thieme-connect.com
K Doktorov, V Tarpanov… - Synthetic Communications, 2007 - Taylor & Francis
A synthesis of a series of N‐alkoxycarbonyl mercaptobenzothiazoles (MBTs) and their application as reagents for chemoselective protection of amino group are presented herein. It was …
Number of citations: 3 www.tandfonline.com
F Bavo, S Kickinger, MEK Lie, Y Xu, KS Wilhelmsen… - 2023 - researchsquare.com
The GABA transporter 3 (GAT3) is a member of the GABA transporter (GAT) family proposed to have a role in regulating tonic inhibition. The GAT3-preferring substrate (S)-isoserine has …
Number of citations: 2 www.researchsquare.com
W Lei, Q ZHENG, Z SONG, W FANG, Y LI… - Chemical Research in …, 2007 - Elsevier
Two novel compounds(4a and 4b) were obtained by the association of 2, 2, 4-trimethyl-3-hydroxy-5-cyclohexenecarboxylate with (S)-isoserine derivatives. The space location of the …
Number of citations: 1 www.sciencedirect.com
H Maeda, M Suzuki, H Sugano, K Matsumoto - Synthesis, 1988 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 15 www.thieme-connect.com

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